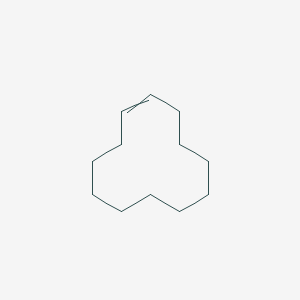

Cyclododecene

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of cis-Cyclododecene

Abstract

This technical guide provides a comprehensive exploration of the conformational landscape of cis-cyclododecene, a molecule of significant interest in organic chemistry and materials science. We delve into the nuanced interplay of steric and torsional strains that govern its three-dimensional structure. This document synthesizes findings from pivotal experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with the predictive power of computational modeling. Detailed methodologies for these techniques are presented, offering researchers and drug development professionals a robust framework for investigating the conformational dynamics of macrocyclic systems. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Conformational Challenge of Medium to Large Ring Cycloalkenes

The conformational analysis of cycloalkanes is a cornerstone of stereochemistry. While small rings (n=3-6) are constrained by significant angle and torsional strain, and large rings (n>12) exhibit properties akin to their acyclic counterparts, medium-sized rings (n=8-11) and adjacent macrocycles like cyclododecane present a unique and complex conformational challenge. These molecules are plagued by a combination of transannular strain (non-bonded interactions across the ring) and torsional strain, leading to a multitude of low-energy conformations with relatively small energy barriers between them.

cis-Cyclododecene, a twelve-membered cycloalkene, is a fascinating case study within this class of molecules. The presence of the rigid cis-double bond introduces a significant constraint, reducing the number of accessible conformations compared to its saturated analog, cyclododecane. Nevertheless, it retains considerable flexibility, making its conformational analysis a non-trivial pursuit. Understanding the preferred three-dimensional arrangement of cis-cyclododecene and the dynamics of its conformational interconversions is crucial for predicting its reactivity, designing derivatives with specific properties, and understanding its role in larger molecular architectures.

In medium-sized rings, the cis isomer is generally more stable than the trans isomer due to the severe ring strain induced by the twisted double bond in the latter.[1][2][3][4] This holds true for cyclododecene, where the cis configuration allows for a more relaxed and lower-energy overall ring conformation.

The Conformational Landscape of cis-Cyclododecene

The preferred conformation of cis-cyclododecene and its derivatives has been a subject of extensive investigation. A consensus has emerged from both experimental and computational studies that the most stable conformation is the so-called [1ene2333] conformation.[5][6][7][8] This nomenclature describes the number of C-C bonds on each side of the double bond.

In solution, it has been shown that two asymmetric [1ene2333] conformations can coexist in a dynamic equilibrium.[5] However, in the solid state, typically only one of these conformations is observed in the crystal lattice.[5][6]

The following diagram illustrates the logical relationship between the key factors influencing the conformational preference of cis-cyclododecene.

Caption: Factors influencing the preferred [1ene2333] conformation of cis-cyclododecene.

Experimental Determination of Conformation and Dynamics

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is the most powerful experimental technique for studying the conformational dynamics of flexible molecules like cis-cyclododecene in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to "freeze out" individual conformations on the NMR timescale and determine the energetic barriers to their interconversion.

At room temperature, the conformational interconversion of cis-cyclododecene is rapid on the NMR timescale, resulting in a time-averaged spectrum with fewer signals than would be expected for a single, static conformation. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the signals for non-equivalent nuclei in the different conformations begin to broaden and then resolve into separate peaks at even lower temperatures.

For cis-cyclododecene, variable-temperature 13C NMR spectroscopy has been particularly informative. At room temperature, five 13C signals are observed. Upon cooling, these signals split into ten peaks of equal intensity, indicating the presence of a single conformation with C1 symmetry.[9][10] This observation is consistent with the [1ene2333] conformation.

The free-energy barrier (ΔG‡) for this process has been determined to be approximately 6.64 kcal/mol at -139.7 °C.[9][10] A second, higher energy barrier of 10.9 kcal/mol has been observed through 1H NMR studies of the allylic protons, suggesting a more complex conformational pathway.[9][10]

Experimental Protocol: Variable-Temperature 13C NMR of cis-Cyclododecene

-

Sample Preparation: Prepare a dilute solution (e.g., 1-5%) of high-purity cis-cyclododecene in a suitable low-freezing point solvent such as dichlorofluoromethane (CF2Cl2) or a mixture of chlorodifluoromethane (CHClF2), dichlorofluoromethane (CHCl2F), and dichlorodifluoromethane (CF2Cl2).[9][10] The choice of solvent is critical to ensure the sample remains liquid at the very low temperatures required for the experiment.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -160 °C.

-

Initial Spectrum: Acquire a standard 13C NMR spectrum at room temperature to serve as a reference.

-

Temperature Variation: Gradually lower the temperature of the probe in increments of 5-10 °C. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Data Acquisition: Record the 13C NMR spectrum at each temperature, paying close attention to changes in line shape, particularly the broadening of signals.

-

Determination of Coalescence Temperature (Tc): Identify the temperature at which distinct signals merge into a single broad peak.

-

Low-Temperature Spectrum: Continue to lower the temperature until the signals are sharp and well-resolved, representing the "slow-exchange" regime.

-

Data Analysis: Use the Eyring equation to calculate the free-energy barrier (ΔG‡) from the coalescence temperature (Tc) and the separation of the signals (Δν) in the slow-exchange spectrum.

Caption: Workflow for Dynamic NMR Spectroscopy of cis-cyclododecene.

X-ray Crystallography

While NMR provides information about the conformational dynamics in solution, X-ray crystallography offers a precise snapshot of the molecule's structure in the solid state.[11][12][13] This technique has been instrumental in confirming the preferred conformation of cis-cyclododecene derivatives.

Although obtaining suitable single crystals of cis-cyclododecene itself can be challenging, derivatives have been successfully crystallized and their structures determined.[5][6][7] These studies consistently show the this compound moiety adopting the [1ene2333] conformation in the crystal lattice.[5][6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction of a cis-Cyclododecene Derivative

-

Crystal Growth: Grow single crystals of a suitable derivative of cis-cyclododecene. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is used to determine the electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms.

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental diffraction data.

-

Conformational Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the conformation of the cis-cyclododecene ring.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of molecules.[14] Force-field calculations and quantum mechanics methods can be used to explore the potential energy surface of cis-cyclododecene, identify stable conformations, and estimate the energy barriers between them.

Force-Field Calculations

Force-field methods, such as MM3 (Molecular Mechanics 3), are particularly well-suited for the conformational analysis of large, flexible molecules.[15][16][17] These methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

Iterative force-field calculations have been successfully applied to cis-cyclododecene, predicting a single conformation of C1 symmetry that closely resembles the boat-chair-boat (BCB) conformation of cyclodecane.[9][10] These calculations are in excellent agreement with the experimental data obtained from dynamic NMR.

Table 1: Comparison of Experimental and Computational Energy Barriers for cis-Cyclododecene

| Method | Process | Energy Barrier (kcal/mol) | Reference |

| Dynamic 13C NMR | C1 interconversion | 6.64 | [9][10] |

| Dynamic 1H NMR | Allylic proton exchange | 10.9 | [9][10] |

| MM3 Calculations | Conformational change | Consistent with DNMR | [9][10] |

Quantum Mechanics Calculations

Ab initio and Density Functional Theory (DFT) methods provide a more rigorous, quantum mechanical description of the electronic structure of a molecule. While computationally more demanding than force-field methods, they can provide more accurate energies and can be used to calculate other properties, such as NMR chemical shifts.

Quantum chemistry calculations have been used to confirm that the [1ene2333] conformation is the global minimum on the potential energy surface of cis-cyclododecene derivatives.[5][6] Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical 13C chemical shifts for different conformations, which can then be compared to experimental data to aid in the assignment of the observed spectra.[10][18]

Applications in Drug Development and Materials Science

The conformational preferences of the this compound ring can have a significant impact on the biological activity and material properties of molecules containing this moiety. In drug development, the three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. A thorough understanding of the conformational landscape of a this compound-containing drug candidate is therefore essential for structure-activity relationship (SAR) studies and rational drug design.

In materials science, the conformation of macrocyclic units can influence the packing of molecules in the solid state, which in turn affects properties such as melting point, solubility, and crystal morphology. The ability to predict and control the conformation of cis-cyclododecene can be leveraged in the design of new materials with tailored properties.

Conclusion

The conformational analysis of cis-cyclododecene is a prime example of the successful synergy between experimental and computational techniques. Dynamic NMR spectroscopy has provided crucial insights into the energetic barriers of conformational interconversion in solution, while X-ray crystallography has definitively established the preferred conformation in the solid state. These experimental findings are strongly supported by force-field and quantum mechanics calculations, which have provided a detailed picture of the molecule's potential energy surface. The established [1ene2333] conformation as the most stable arrangement highlights the delicate balance of forces that govern the structure of medium to large ring cycloalkenes. The methodologies and insights presented in this guide offer a comprehensive framework for researchers and professionals engaged in the study and application of macrocyclic systems.

References

-

Zhang, C., Gong, S., Zhang, L., Wang, D., & Wang, M. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Molecules, 15(2), 699-708. Available from: [Link]

-

Noe, E. A., & Roberts, J. D. (1998). Conformational Studies of cis-Cyclodecene and cis-Cyclodecene Oxide by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(42), 10715-10720. Available from: [Link]

-

American Chemical Society. Conformational Studies of cis-Cyclodecene and cis-Cyclodecene Oxide by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]

-

ResearchGate. Multistep conformational interconversion mechanism of cyclododecane. A simple and fast analysis using potential energy curves. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information this compound isomeric separation by (supported) rhodium(I)- catalysed selective dehydrogenative borylation reaction. Available from: [Link]

-

Quora. Organic Chemistry: Which is more stable cis or trans form in cycloalkenes?. Available from: [Link]

-

National Institutes of Health. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Available from: [Link]

-

PubMed. Facile synthesis and preferred conformation analysis of cyclododeceno[b]indene. Available from: [Link]

-

Quora. Why is cis form more stable in cyclooctene?. Available from: [Link]

-

MDPI. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Available from: [Link]

-

Chemistry Stack Exchange. Relative stability of cis and trans cycloalkenes. Available from: [Link]

-

PubMed. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]

-

National Institutes of Health. Evaluating Force Field Performance in Thermodynamic Calculations of Cyclodextrin Host–Guest Binding. Available from: [Link]

-

National Institutes of Health. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Available from: [Link]

-

Science Journal of Chemistry. The Novel < i> Cis- and < i> Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives. Available from: [Link]

-

Sci-Hub. NMR spectroscopic study of the conformational features of cyclododecanone. Available from: [Link]

-

ResearchGate. How to experimentally detect the conformation of cyclohexane?. Available from: [Link]

-

SciSpace. Conformational analysis of cycloalkanes. Available from: [Link]

-

Wikipedia. Force field (chemistry). Available from: [Link]

-

ResearchGate. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Available from: [Link]

-

MDPI. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Available from: [Link]

-

University of Maryland. Force Fields for MD simulations. Available from: [Link]

-

OAJPR. Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Available from: [Link]

-

ResearchGate. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Available from: [Link]

-

ResearchGate. The conformation of α-monosubstituted cyclododecanones. Available from: [Link]

-

University of California, Irvine. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available from: [Link]

-

ResearchGate. Conformations of Cycloundecane. Available from: [Link]

-

Chemistry LibreTexts. 12.3: Conformations of Cycloalkanes. Available from: [Link]

-

MDPI. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available from: [Link]

-

ResearchGate. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

YouTube. Computational Chemistry 2.3 - Force Field Parameters. Available from: [Link]

-

Master Organic Chemistry. Cyclohexane Conformations. Available from: [Link]

-

Semantic Scholar. Conformational analysis of cycloalkanes. Available from: [Link]

-

ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]

-

Cresset Group. Custom force fields for Molecular Dynamics. Available from: [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

ResearchGate. (PDF) The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Available from: [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis and preferred conformation analysis of cyclododeceno[b]indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 16. ks.uiuc.edu [ks.uiuc.edu]

- 17. youtube.com [youtube.com]

- 18. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Ring Strain Energy of Trans-Cyclododecene: A Comprehensive Technical Analysis

Abstract

In the landscape of cyclic hydrocarbons, the transition from medium to large rings presents a fascinating interplay of steric and electronic factors that govern molecular stability and reactivity. Cyclododecene, with its twelve-carbon framework, sits at a critical juncture in this transition. This technical guide provides an in-depth analysis of the ring strain energy of trans-cyclododecene. We will explore the theoretical underpinnings of ring strain in cycloalkenes, detail both experimental and computational methodologies for its quantification, and discuss the profound implications of this stored energy on the molecule's reactivity and utility in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who leverage the principles of physical organic chemistry to design and execute novel chemical transformations.

Introduction: The Concept of Ring Strain in Cycloalkenes

Ring strain is a cornerstone concept in organic chemistry, representing the increase in potential energy of a cyclic molecule due to its deviation from an ideal, strain-free acyclic counterpart. This excess energy is primarily a summation of three distinct destabilizing contributions:

-

Angle Strain: The deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon, 120° for sp²-hybridized carbon).

-

Torsional Strain (Pitzer Strain): Arises from eclipsed conformations of substituents on adjacent atoms, creating repulsive electronic interactions.

-

Transannular Strain (Prelog Strain): Steric repulsion between atoms or groups across the ring from one another, which are not directly bonded.[1]

In acyclic alkenes, the trans isomer is almost invariably more stable than the cis isomer due to reduced steric hindrance between substituents.[2][3] However, within cyclic systems of small to medium size (up to 11 carbons), this trend is reversed. The geometric constraint of incorporating a trans double bond into a small ring forces the carbon chain to span a wider distance, leading to significant angle, torsional, and transannular strain.[4][5] Consequently, cis-cycloalkenes are energetically favored in these systems. trans-Cyclooctene is the smallest trans-cycloalkene that is stable enough to be isolated at room temperature, and it is considerably more strained than its cis counterpart.[4][5]

The twelve-membered ring of this compound marks a pivotal point. At this ring size, the carbon chain becomes sufficiently long and flexible to accommodate the geometry of a trans double bond with much less difficulty.[5] This reduces the severe transannular interactions that plague smaller trans-cycloalkenes, making the relative stabilities of the cis and trans isomers of this compound remarkably close.[5][6]

Quantifying the Strain Energy of Trans-Cyclododecene

Determining the ring strain energy is not merely an academic exercise; it provides a quantitative measure of the potential energy stored within the molecule, which is directly correlated to its reactivity.[7] Two primary, self-validating methodologies are employed for this purpose: experimental calorimetry and computational chemistry.

Experimental Protocol: Calorimetry via Heats of Hydrogenation

Expertise & Causality: The heat of hydrogenation (ΔH°hydrog) is a powerful experimental tool for assessing the relative stabilities of unsaturated compounds.[2] The underlying principle is that when two isomers are hydrogenated to the same alkane, any difference in the heat evolved must originate from the difference in their initial potential energies. A less stable, more highly strained isomer will possess greater internal energy and therefore release more heat upon hydrogenation.[3]

Step-by-Step Methodology:

-

Sample Preparation: High-purity samples of both cis- and trans-cyclododecene are prepared. A common synthetic route involves the photochemical isomerization of the more stable cis-isomer or a Hofmann elimination followed by selective separation of the trans-isomer via complexation with silver nitrate.[8]

-

Calorimeter Setup: A high-precision reaction calorimeter is charged with a known mass of the this compound isomer dissolved in a suitable solvent, typically acetic acid. A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is added.

-

Reaction Initiation: The system is pressurized with hydrogen gas, and the reaction is initiated. The catalytic hydrogenation reduces the double bond to yield the same product for both isomers: cyclododecane. C₁₂H₂₂ (cis or trans) + H₂ --(Catalyst)--> C₁₂H₂₄

-

Data Acquisition: The heat evolved during the exothermic reaction is meticulously measured by the calorimeter. The experiment is repeated multiple times for each isomer to ensure reproducibility and statistical validity.

-

Calculation of Isomerization Enthalpy: The difference between the heats of hydrogenation for the two isomers gives the enthalpy of isomerization (ΔH°isomerization) from the trans to the cis form. ΔH°isomerization = ΔH°hydrog(trans) - ΔH°hydrog(cis)

Data Summary & Interpretation: As shown in the table below, the enthalpy difference between trans and cis isomers diminishes as the ring size increases. For cyclodecene, the trans isomer is significantly less stable. By the time we reach this compound, the stabilities are much closer, with equilibrium studies showing the trans isomer is actually slightly favored from a free energy perspective.[6]

| Cycloalkene | ΔH°hydrog (trans) (kcal/mol) | ΔH°hydrog (cis) (kcal/mol) | ΔH°isomerization (trans → cis) (kcal/mol) |

| Cyclooctene | -32.24 | -22.98 | -9.26 |

| Cyclononene | -26.49 | -23.62 | -2.87 |

| Cyclodecene | -24.01 | -20.67 | -3.34 |

| This compound | Data suggests a small negative value | Data suggests a small negative value | -0.41 |

Data compiled from authoritative sources.[6][9]

This experimental data provides an authoritative, physical measurement of the energetic landscape, confirming that trans-cyclododecene possesses only a small amount of residual strain energy relative to its cis counterpart.

Computational Protocol: Homodesmotic Reaction Analysis

Expertise & Causality: Computational chemistry offers a powerful, in silico method to probe molecular energetics. To accurately calculate strain energy, we must isolate the energy contribution arising purely from the cyclic nature of the molecule. Homodesmotic reactions are a theoretical construct designed for this purpose.[10] By ensuring that the number and type of all bonds (e.g., C-C, C=C, C-H) are identical on both the reactant and product sides of a theoretical equation, systematic errors in the computational method are largely canceled out, yielding a highly reliable value for the strain energy.[11]

Step-by-Step Workflow:

-

Define the Homodesmotic Reaction: A balanced reaction is constructed where the cyclic molecule of interest (trans-cyclododecene) and simple acyclic molecules are on the reactant side, and unstrained acyclic molecules that conserve all bond types are on the product side. A representative equation is: trans-cyclododecene + 12 Ethane → 10 Propane + trans-2-Butene

-

Geometry Optimization: Using quantum mechanics software (e.g., Gaussian, ORCA), the 3D structure of each molecule in the equation is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., ωB97M-D4/Def2-TZVPP).[10]

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Energy Calculation: The total electronic energy (including ZPVE) is calculated for each optimized molecule.

-

Strain Energy Calculation: The ring strain energy (RSE) is the calculated enthalpy of the homodesmotic reaction: RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

Mandatory Visualization: Methodological Overview

Below are diagrams illustrating the logical workflows for both the experimental and computational determination of ring strain energy.

Caption: Experimental determination of relative strain energy.

Caption: Computational determination of absolute strain energy.

Synthetic Implications: Strain as a Driving Force

The strain energy inherent in trans-cycloalkenes, even the moderate amount in trans-cyclododecene, is not a passive property. It represents stored potential energy that can be released to drive chemical reactions, often dramatically increasing reaction rates.[7][12] This principle is the foundation of Strain-Promoted Click Chemistry .

trans-Isomers of cyclic alkenes are significantly more reactive than their cis counterparts in cycloaddition reactions due to the geometric and electronic distortions of the double bond.[7] The π-bond is twisted and the sp² carbons are pyramidalized, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the alkene a much better nucleophile.

This enhanced reactivity is particularly valuable in bioorthogonal chemistry , where reactions must proceed quickly and selectively in complex biological environments without the need for toxic catalysts.[7] While highly strained molecules like trans-cyclooctene are the workhorses of this field, the reactivity of trans-cyclododecene in reactions like the inverse-electron-demand Diels-Alder (iEDDA) with tetrazines is still significantly enhanced compared to unstrained alkenes. The release of ring strain provides a powerful thermodynamic driving force for the reaction, lowering the activation energy barrier.[7][13]

Conclusion

trans-Cyclododecene stands as a critical molecule for understanding the principles of ring strain. It exists at the threshold where the energetic penalties of forming a trans double bond within a ring are nearly balanced by the classic steric advantages of the trans configuration. The modest ring strain energy of this molecule can be precisely quantified through the complementary and self-validating techniques of experimental calorimetry and computational analysis via homodesmotic reactions. Far from being a mere curiosity, this stored energy renders trans-cyclododecene a reactive and valuable tool, demonstrating how fundamental principles of physical organic chemistry directly enable innovations in synthetic methodology and chemical biology.

References

-

Bucci, R., Sloan, N. L., Topping, L., & Zanda, M. (n.d.). Ultra-Strained Non-aromatic Rings. AIR Unimi.[Link]

-

Wang, Y., et al. (2019). Synthesis of the trans-cyclodecene 2 ia from isolated cyclodecadiene... ResearchGate.[Link]

-

Wikipedia. (n.d.). Cyclodecene. [Link]

-

Corless, V. (2018). Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. RSC Blogs.[Link]

-

Fiveable. (n.d.). Strained Cycloalkyne Definition. Organic Chemistry Key Term.[Link]

-

Study.com. (n.d.). Cyclodecene can exist in both cis and trans forms, but cyclohexene cannot. Why? [Link]

-

Wikipedia. (n.d.). trans-Cyclooctene. [Link]

-

Traynham, J. G., Stone, D. B., & Couvillion, J. L. (1962). A convenient synthesis of cis- and trans-cyclodecene. The Journal of Organic Chemistry.[Link]

-

Yang, M., et al. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. National Institutes of Health.[Link]

-

Scirp.org. (n.d.). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. [Link]

-

Cope, A. C., et al. (1960). RELATIVE STABILITIES OF cis- AND trans-CYCLONONENE, CYCLODECENE, CYCLOUNDECENE AND this compound. Journal of the American Chemical Society.[Link]

-

Science Publishing Group. (n.d.). The Novel Cis- and Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives. [Link]

-

Quora. (2017). Why is cis-Cyclodecene more stable than trans-Cyclodecene? [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. National Institutes of Health.[Link]

-

Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. The Journal of Organic Chemistry.[Link]

-

Chemistry Stack Exchange. (2015). Relative stability of cis and trans cycloalkenes. [Link]

-

Turner, R. B., & Meador, W. R. (1957). Heats of Hydrogenation. IV. Hydrogenation of Some cis- and frans-Cycloolefins. ElectronicsAndBooks.[Link]

-

ResearchGate. (2020). Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. [Link]

-

Semantic Scholar. (n.d.). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. [Link]

-

ResearchGate. (n.d.). Strain energy in copper-free click reagents. Trans-cyclooctene is more strained than cyclooctyne... [Link]

-

Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI.[Link]

-

Chemistry LibreTexts. (2021). 11.3: Heats of Hydrogenation. [Link]

-

Yale Chemistry Department. (n.d.). PS6-S13. [Link]

-

askIITians. (2025). What is the order of heat of hydrogenation of the following compounds. [Link]

-

Chemistry Notes. (2020). Stability of Alkenes and Heat of Hydrogenation. [Link]

-

ResearchGate. (2020). (PDF) A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link]

-

ChemRxiv. (n.d.). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

-

YouTube. (2016). Calculate Strain Energy in Newman Projections 001. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. air.unimi.it [air.unimi.it]

- 8. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Cyclododecene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclododecene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a 12-carbon monounsaturated cycloalkene, stands as a cornerstone intermediate in the synthesis of high-performance polymers, fragrances, and specialty chemicals. Its unique macrocyclic structure imparts a distinct set of physical and chemical characteristics that are pivotal for its diverse applications. This technical guide offers a comprehensive exploration of this compound, detailing its isomeric forms, core physical properties, and key chemical transformations. By synthesizing technical data with mechanistic insights and field-proven experimental protocols, this document serves as an essential resource for professionals leveraging this compound in research and development.

Core Molecular Structure and Isomerism

This compound (C₁₂H₂₂) is a cyclic hydrocarbon with a molecular weight of approximately 166.31 g/mol .[1][2] Its structure is characterized by a twelve-membered carbon ring containing a single carbon-carbon double bond. This double bond gives rise to two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans).

Unlike smaller cycloalkenes where the cis isomer is significantly more stable due to severe ring strain in the trans configuration, the flexibility of the 12-carbon ring in this compound allows it to accommodate a trans double bond with less difficulty.[3][4] Consequently, for this compound, the (E)-isomer (trans) is the more thermodynamically stable of the two.[4] Commercially available this compound is often a mixture of both isomers, with the more stable trans isomer typically being the major component.[5] The isomeric ratio is a critical parameter, as it can influence the kinetics of subsequent reactions and the properties of resulting polymers.

Caption: Geometric isomers of this compound and their relative stability.

Physical Properties

At standard conditions, this compound is a colorless to light-yellow liquid or a low-melting waxy solid.[5] Its nonpolar hydrocarbon nature renders it insoluble in water but highly soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[6]

Data Presentation: Key Physical Characteristics

The following table summarizes the essential physical data for this compound, which is critical for process design, safety, and handling.

Table 1: Summary of this compound Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂ | [1][6] |

| Molar Mass | 166.31 g/mol | [7] |

| Appearance | Colorless to light-yellow liquid or waxy solid | [1][5] |

| Melting Point | ~ -9 °C (mixture of isomers) | [8][9] |

| Boiling Point | 232-245 °C | [6][10] |

| Density | ~ 0.86-0.87 g/mL at 20-25 °C | [10] |

| Flash Point | ~ 94 °C (201 °F) | [6] |

| Refractive Index | ~ 1.484 at 20 °C | |

| Water Solubility | Insoluble | [5][6] |

| Solubility | Soluble in nonpolar organic solvents | [5][6] |

Chemical Properties and Key Transformations

The reactivity of this compound is governed by its carbon-carbon double bond, which serves as a site for various addition reactions. This reactivity is the foundation of its utility as a chemical intermediate.

Hydrogenation to Cyclododecane

The saturation of the double bond via catalytic hydrogenation converts this compound to cyclododecane. This reaction is a critical step in the synthesis of Laurolactam, the monomer for Nylon 12.[11]

-

Causality of Experimental Choices: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is based on its high activity and ease of separation from the reaction mixture post-completion. The reaction is performed under a positive pressure of hydrogen to ensure sufficient availability of the reactant at the catalyst surface, driving the reaction to completion.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Charging: A pressure-rated reaction vessel is charged with this compound and a suitable solvent, such as ethanol.

-

Catalyst Addition: 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight relative to the alkene) is added to the mixture.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to the target value (e.g., 3-5 bar). The mixture is stirred vigorously at room temperature or with gentle heating to facilitate the three-phase reaction.

-

Monitoring & Completion: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: The hydrogen pressure is released, and the vessel is purged again with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield cyclododecane.

Caption: Experimental workflow for the hydrogenation of this compound.

Epoxidation to 1,2-Epoxycyclododecane

The epoxidation of this compound yields 1,2-epoxycyclododecane, a valuable intermediate for fragrances and epoxy resins. The reaction is commonly performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Causality of Experimental Choices: The reaction proceeds via a concerted "butterfly" mechanism, ensuring a syn-addition of the oxygen atom.[12] Dichloromethane (DCM) is a common solvent as it is relatively inert and readily dissolves both the alkene and m-CPBA. The reaction is initiated at 0 °C to moderate the initial exothermic release of heat. A subsequent wash with a mild base (sodium bicarbonate) is essential to remove the acidic byproduct, meta-chlorobenzoic acid, simplifying purification.[13]

Experimental Protocol: m-CPBA Epoxidation

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.1 eq.) in DCM. Add this solution dropwise to the stirring this compound solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.

-

Work-up: Dilute the mixture with additional DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1,2-epoxycyclododecane.

Ozonolysis to Dodecanedioic Acid

Oxidative cleavage of the double bond by ozonolysis is a powerful synthetic tool to produce dodecanedioic acid, a C12 dicarboxylic acid used as a monomer for polyamides (e.g., Nylon 6,12) and polyesters.

-

Causality of Experimental Choices: The reaction is conducted at a very low temperature (-78 °C) to trap the highly unstable primary ozonide (molozonide) and allow it to rearrange to the more stable secondary ozonide. An oxidative workup with hydrogen peroxide is then employed to convert the ozonide intermediate directly into the dicarboxylic acid.

Experimental Protocol: Oxidative Ozonolysis

-

Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of methanol and DCM) in a three-neck flask equipped with a gas inlet tube and a gas outlet bubbler. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone (O₃) gas, produced by an ozone generator, through the solution. Continue the ozone flow until the solution turns a persistent pale blue color, which indicates a slight excess of ozone.

-

Purging: Discontinue the ozone flow and bubble oxygen or nitrogen gas through the solution to remove all residual ozone.

-

Oxidative Work-up: Slowly add hydrogen peroxide (30% aqueous solution) to the cold mixture.

-

Completion: Remove the cooling bath and allow the mixture to warm to room temperature. Gently reflux the solution for 1-2 hours to ensure complete oxidation.

-

Isolation: Upon cooling, the dodecanedioic acid product will often precipitate from the solution. The solid can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Ring-Opening Metathesis Polymerization (ROMP)

This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain.[14] This reaction produces polydodecenamer, a synthetic rubber.

-

Causality of Experimental Choices: ROMP is a living polymerization technique, which allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[15][16] The reaction is initiated by well-defined transition-metal alkylidene catalysts (e.g., Grubbs' or Schrock catalysts). The choice of catalyst can influence the stereochemistry (cis/trans content) of the double bonds in the resulting polymer backbone, thereby tuning its material properties.

Caption: Conceptual overview of Ring-Opening Metathesis Polymerization (ROMP).

Conclusion

This compound's unique combination of a flexible 12-membered ring and a reactive double bond makes it a highly versatile and valuable industrial chemical. Its physical properties are well-defined, allowing for safe and efficient handling, while its chemical reactivity enables access to a broad spectrum of important materials, including the engineering plastic precursor cyclododecane, the monomer dodecanedioic acid, and the synthetic rubber polydodecenamer. The protocols and mechanistic insights provided in this guide underscore the controlled and predictable nature of this compound chemistry, empowering researchers and developers to harness its full potential in creating next-generation materials and molecules.

References

-

Wikipedia. (n.d.). Cyclododecane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclododecane. PubChem Compound Database. Retrieved from [Link]

-

Molbase. (n.d.). 1-cyclododecene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (E)-. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2017). Why is cis-Cyclodecene more stable than trans-Cyclodecene?. Retrieved from [Link]

-

CNKI. (n.d.). RESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF CYCLODODECATRIENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclododecatriene. Retrieved from [Link]

-

Kremer Pigmente. (2023). Safety Data Sheet: Cyclododecane. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetrathis compound by Mo and W Initiators. Retrieved from [Link]

-

ResearchGate. (n.d.). The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclodecene. Retrieved from [Link]

-

Scirp.org. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link]

-

ACS Publications. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. The Journal of Organic Chemistry. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Alkenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Relative stability of cis and trans cycloalkenes. Retrieved from [Link]

-

Chemsrc. (n.d.). trans,trans,cis-1,5,9-Cyclododecatriene. Retrieved from [Link]

-

YouTube. (2024). Ring opening metathesis polymerization (ROMP). Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Is cis- or trans-cycloundecene more stable?. Retrieved from [Link]

-

University of Illinois. (2018). Photo-Mediated Ring-Opening Metathesis Polymerization. Retrieved from [Link]

-

Cheméo. (n.d.). cis-Cyclodecene, 1-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). trans-Cyclodecene, 1-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclodecene. Retrieved from [Link]

-

YouTube. (2025). What Is Ring-Opening Metathesis Polymerization (ROMP)?. Retrieved from [Link]

-

ScienceDirect. (n.d.). Living ring-opening metathesis polymerization. Retrieved from [Link]

-

UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Epoxidation of Cyclooctene. Retrieved from [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Retrieved from [Link]

Sources

- 1. This compound | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CAS 1501-82-2: this compound, ca 70% trans isomer [cymitquimica.com]

- 6. 1501-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3618-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. 20.210.105.67 [20.210.105.67]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. youtube.com [youtube.com]

A Spectroscopic Guide to Cyclododecene Isomers: An In-depth Technical Resource for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for the (E) and (Z) isomers of cyclododecene, tailored for researchers, scientists, and professionals in drug development. By integrating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document offers a detailed exploration of the structural nuances that differentiate these medium-ring cycloalkenes. Our focus is on the causality behind experimental choices and the self-validating nature of spectroscopic protocols, ensuring both technical accuracy and field-proven insights.

Introduction to this compound Isomers

This compound, a 12-membered cycloalkene with the molecular formula C₁₂H₂₂, exists primarily as two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans). The geometry of the double bond within the flexible 12-membered ring system imposes distinct conformational preferences on each isomer, leading to unique spectroscopic signatures. Understanding these differences is crucial for their identification, purification, and utilization in various synthetic applications, including polymer chemistry and the synthesis of complex macrocycles. The inherent ring strain and conformational complexity of these medium-sized rings make spectroscopic analysis a powerful tool for their characterization[1].

Theoretical Framework: Probing Isomerism with NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

-

¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In this compound isomers, the olefinic protons of the (E) and (Z) isomers are expected to resonate at different chemical shifts due to the differing spatial arrangement and the anisotropic effect of the double bond. Furthermore, the coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the ring. For instance, the coupling constants for cis and trans protons across a double bond are distinctly different, with trans couplings typically being larger (11-18 Hz) than cis couplings (6-14 Hz)[2].

-

¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon framework of a molecule. The chemical shifts of the sp²-hybridized carbons of the double bond are characteristic of alkenes. The flexibility of the 12-membered ring can lead to multiple conformations in solution, which may be observable as distinct sets of signals at low temperatures, as demonstrated in studies of trans-cyclododecene[3]. The symmetry of the predominant conformation in solution will dictate the number of unique carbon signals observed.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups. For this compound isomers, key vibrational modes include:

-

C=C Stretch: The carbon-carbon double bond stretch is a key diagnostic peak for alkenes. The position of this absorption can be influenced by the substitution pattern and ring strain. Generally, C=C stretching vibrations occur in the 1680-1640 cm⁻¹ region[4].

-

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond typically appears at wavenumbers just above 3000 cm⁻¹[4].

-

=C-H Bend: The out-of-plane bending vibrations of the olefinic C-H bonds are particularly informative for distinguishing between cis and trans isomers. For trans alkenes, a strong absorption is typically observed in the 960-975 cm⁻¹ region, while cis alkenes show a broader absorption around 675-730 cm⁻¹[4].

-

C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds of the methylene groups in the ring occur just below 3000 cm⁻¹.

Spectroscopic Data of this compound Isomers

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (E) and (Z) isomers of this compound. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Z)-Cyclododecene | =C-H | ~5.3 | Multiplet | - |

| -CH₂-C= | ~2.1 | Multiplet | - | |

| -(CH₂)₈- | ~1.3-1.5 | Multiplet | - | |

| (E)-Cyclododecene | =C-H | ~5.2-5.4 | Multiplet | - |

| -CH₂-C= | ~2.0-2.2 | Multiplet | - | |

| -(CH₂)₈- | ~1.2-1.4 | Multiplet | - |

Note: The broad multiplets for the aliphatic protons are due to the conformational flexibility of the 12-membered ring, leading to significant signal overlap.

¹³C NMR Spectral Data

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (Z)-Cyclododecene | =C | ~130 |

| -CH₂- | ~22-30 | |

| (E)-Cyclododecene | =C | ~131 |

| -CH₂- | ~22-34 |

Note: At room temperature, the conformational flexibility of the ring often leads to averaged signals. Low-temperature NMR studies of (E)-cyclododecene have revealed the presence of multiple conformations with distinct ¹³C signals[3].

IR Spectral Data

| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| (Z)-Cyclododecene | =C-H Stretch | ~3020 | Medium |

| C-H Stretch (aliphatic) | ~2920, 2850 | Strong | |

| C=C Stretch | ~1650 | Medium | |

| =C-H Bend (out-of-plane) | ~720 | Medium, Broad | |

| (E)-Cyclododecene | =C-H Stretch | ~3020 | Medium |

| C-H Stretch (aliphatic) | ~2920, 2850 | Strong | |

| C=C Stretch | ~1660 | Medium | |

| =C-H Bend (out-of-plane) | ~970 | Strong |

The most telling difference in the IR spectra is the strong absorption at ~970 cm⁻¹ for the (E)-isomer, which is characteristic of a trans double bond, and its absence in the spectrum of the (Z)-isomer, which instead shows a broader absorption around 720 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Spectroscopy

4.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the this compound isomer. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this compound.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a convenient method for liquid samples that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of the neat liquid this compound isomer directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR and IR spectroscopy.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound isomers via NMR and IR spectroscopy provides a robust framework for their differentiation and structural elucidation. The distinct chemical shifts and coupling constants in NMR, coupled with the characteristic vibrational modes in IR, particularly the out-of-plane =C-H bending, serve as reliable diagnostic markers for the (E) and (Z) configurations. The protocols and data presented in this guide offer a solid foundation for researchers working with these and other medium-ring cycloalkenes, enabling accurate and efficient characterization.

References

- Glaser, R., Ergaz, I., Levi-Ruso, G., Shiftan, D., Novoselsky, A., & Geresh, S. (2005). Solution- and Solid-State NMR Studies of Eight- and Nine-Membered Medium Ring Cis-Cycloalkene Stereochemistry.

- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.

- Pawar, D. M., Brown, J., Chen, K. H., Allinger, N. L., & Noe, E. A. (2006). Conformations of Cycloundecane. The Journal of Organic Chemistry, 71(17), 6512–6515.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15164, (E)-Cyclododecene. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). (E)-Cyclododecene. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637538, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (Z)-Cyclododecene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

-

LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Singh, A. S., & Leyva-Pérez, A. (n.d.). Electronic Supplementary Information this compound isomeric separation by (supported) rhodium(I)- catalysed selective dehydrogenative borylation reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

- Anet, F. A. L., & Yavari, I. (1977). Nuclear magnetic resonance study of the conformation of cis,cis-1,7-cyclododecadiyne. Journal of the American Chemical Society, 99(24), 7640–7644.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

Sources

- 1. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of Cyclododecene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₂H₂₂), a significant intermediate in the chemical industry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing this compound's solubility, collates available qualitative data, and presents a standardized, field-proven protocol for its quantitative determination. Recognizing the scarcity of published quantitative solubility data, this guide empowers research professionals to generate reliable, in-house data by detailing a self-validating experimental workflow. Visual diagrams are provided to clarify both the experimental procedure and the fundamental molecular interactions that dictate solubility.

Core Principles: Understanding the Molecular Basis of this compound Solubility

This compound is a 12-carbon, cyclic alkene existing as a mixture of cis and trans isomers. Its molecular structure is the primary determinant of its solubility profile. The molecule is characterized by a large, nonpolar hydrocarbon backbone with a single point of unsaturation (the C=C double bond). This structure dictates that the predominant intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).

The foundational principle governing its solubility is the maxim, "like dissolves like."[1] This means that this compound will readily dissolve in solvents that exhibit similar intermolecular forces. Its large, nonpolar nature renders it lipophilic and hydrophobic. Therefore, it is predicted to be highly soluble in nonpolar organic solvents, where the solute-solvent interactions are energetically favorable.[2][3] Conversely, it is expected to be insoluble or poorly soluble in highly polar solvents, such as water, because the strong hydrogen bonding between polar solvent molecules would be unfavorably disrupted by the nonpolar solute.[4][5]

Solubility Profile of this compound

While precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be constructed based on its chemical properties and data from analogous compounds like cyclododecane.[3][6]

The following table summarizes the expected solubility of this compound in various common organic solvents, categorized by solvent class. This data is critical for selecting appropriate solvents for synthesis, purification, and formulation.

| Solvent | Solvent Class | Formula | Expected Solubility | Rationale / Citation |

| Nonpolar Solvents | ||||

| n-Hexane | Aliphatic Hydrocarbon | C₆H₁₄ | High / Miscible | "Like dissolves like"; strong van der Waals interactions.[2] |

| Toluene | Aromatic Hydrocarbon | C₇H₈ | High / Miscible | Nonpolar aromatic structure is highly compatible.[3] |

| Diethyl Ether | Ether | (C₂H₅)₂O | High / Miscible | Low polarity allows for favorable interaction. |

| Dichloromethane | Halogenated | CH₂Cl₂ | High / Miscible | Effective at dissolving nonpolar compounds despite some polarity. |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | Ether | C₄H₈O | Soluble | Moderate polarity; generally a good solvent for many organics. |

| Acetone | Ketone | C₃H₆O | Sparingly Soluble | Increased polarity reduces compatibility.[6] |

| Ethyl Acetate | Ester | C₄H₈O₂ | Soluble | A moderately polar solvent capable of dissolving this compound. |

| Polar Protic Solvents | ||||

| Ethanol | Alcohol | C₂H₅OH | Soluble to Sparingly | Soluble in alcohol, but solubility likely decreases with chain length.[4][5] |

| Methanol | Alcohol | CH₃OH | Sparingly Soluble | Higher polarity and strong hydrogen bonding network compared to ethanol. |

| Water | Inorganic | H₂O | Insoluble | Highly polar; energetically unfavorable to dissolve a large nonpolar molecule.[4][5] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in public data, the following robust protocol for the isothermal equilibrium shake-flask method is provided. This method is a self-validating system for determining the solubility of a solid or liquid solute in a solvent at a specific temperature.[1][7]

Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a calibrated flame ionization detector (GC-FID) or a gravimetric analysis setup (evaporating dish, oven).

Step-by-Step Methodology

-

Preparation: Set the shaker bath to the desired constant temperature (e.g., 25.0 °C ± 0.1 °C). Allow it to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a solid or separate liquid phase of the solute remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the chosen solvent into the vial containing the this compound.

-

Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[1] Preliminary kinetic studies can be performed to determine the minimum time to reach a stable concentration.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to sit undisturbed in the thermal bath for at least 12-24 hours. This allows the excess, undissolved this compound to settle, ensuring a clear, saturated supernatant for sampling.

-

Sampling: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic particulates. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric Method: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a controlled oven at a temperature below the boiling point of this compound. Once the solvent is fully evaporated, re-weigh the dish. The mass difference corresponds to the amount of dissolved this compound.

-

Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the same solvent. Dilute the filtered, saturated solution with a known factor to fall within the calibration range. Analyze the standards and the diluted sample by GC-FID. Quantify the concentration of this compound in the saturated solution against the calibration curve.

-

-

Data Analysis and Reporting: Calculate the solubility in desired units (e.g., g/100 mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility and report the mean solubility with the standard deviation.

Visualizing Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships. The following have been generated using Graphviz to meet high-contrast and clarity specifications.

Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium workflow for determining this compound solubility.

Relationship Between Solvent Properties and Solubility

Caption: "Like Dissolves Like" principle applied to this compound.

Conclusion

The solubility of this compound is governed by its nonpolar chemical nature, leading to high solubility in nonpolar organic solvents and insolubility in polar solvents like water. While comprehensive quantitative data remains sparse in scientific literature, this guide provides the theoretical foundation and a detailed experimental protocol necessary for researchers to determine this critical parameter accurately. The provided workflows and diagrams serve as practical tools to aid in experimental design and data interpretation, facilitating advancements in chemical synthesis, materials science, and drug development where this compound is a key building block.

References

-

Wikipedia. (n.d.). Cyclododecane. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022). Cyclododecane - MFA Cameo. Retrieved from [Link]

-

IN SITU Museum & Archive Services. (n.d.). CYCLODODECANE (CDD) 100%. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- AIC & WCG. (n.d.). Cyclododecane in Paper Conservation Discussion.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: Cyclododecane. Retrieved from [Link]

-

Kremer Pigmente. (2023). 87100 Cyclododecane Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9268, Cyclododecane. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class.

-

Cheméo. (n.d.). Chemical Properties of Cyclododecane (CAS 294-62-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15164, this compound, (E)-. Retrieved from [Link]

-

NIST. (n.d.). This compound in the NIST WebBook. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. youtube.com [youtube.com]

- 2. Cyclododecane - Wikipedia [en.wikipedia.org]

- 3. cool.culturalheritage.org [cool.culturalheritage.org]

- 4. This compound | 1501-82-2 [chemicalbook.com]

- 5. 1501-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Selective Synthesis of Cyclododecene from 1,5,9-Cyclododecatriene

Abstract: This technical guide provides a comprehensive overview of the synthesis of cyclododecene (CDE) via the selective hydrogenation of 1,5,9-cyclododecatriene (CDT). This compound is a pivotal industrial intermediate, primarily serving as a precursor to laurolactam and dodecanedioic acid, the monomers for Nylon 12.[1][2][3] The core challenge of this synthesis lies in maximizing the yield of the monoene (CDE) while minimizing the formation of the intermediate cyclododecadiene (CDD) and the fully saturated byproduct cyclododecane (CDA).[4][5] This document delves into the reaction mechanisms, compares various catalytic systems, presents detailed experimental protocols, and outlines critical safety considerations for researchers and chemical development professionals.

Introduction and Strategic Importance

The conversion of 1,5,9-cyclododecatriene, a readily available feedstock from the cyclotrimerization of butadiene, to this compound is a cornerstone of the performance polymer industry.[2][6][7] The selective partial hydrogenation of CDT is a consecutive reaction, proceeding through cyclododecadiene as an intermediate.

Reaction Pathway: 1,5,9-Cyclododecatriene (CDT) + H₂ → 1,5-Cyclododecadiene (CDD) 1,5-Cyclododecadiene (CDD) + H₂ → this compound (CDE) this compound (CDE) + H₂ → Cyclododecane (CDA)

The primary objective is to arrest the hydrogenation at the this compound stage. This is complicated by the similar reactivity of the double bonds and the close boiling points of CDT, CDD, CDE, and CDA, which makes separation by distillation challenging and economically unviable.[8] Therefore, the selectivity of the catalytic system is the most critical parameter for an efficient industrial process.[4]

Caption: Comparison of heterogeneous vs. homogeneous catalysis workflows.

Experimental Protocols